Bis(2-cyclopentylguanidine); sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

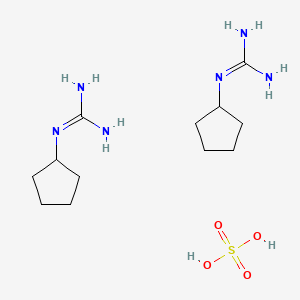

Bis(2-cyclopentylguanidine); sulfuric acid, also known as Bis(1-cyclopentylguanidine) sulfuric acid, is a chemical compound with the CAS number 1315368-20-7 . It has a molecular weight of 352.46 and its molecular formula is C12H28N6O4S . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Bis(2-cyclopentylguanidine); sulfuric acid is1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Bis(2-cyclopentylguanidine); sulfuric acid is a solid substance . It has a molecular weight of 352.46 and a molecular formula of C12H28N6O4S .Scientific Research Applications

Synthesis of Guanidines

Bis(2-cyclopentylguanidine); sulfuric acid is a compound that can be used in the synthesis of various guanidines. Guanidines are versatile functional groups in chemistry, with applications across a range of biological activities. The synthesis often involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine .

Biological Applications

Guanidines synthesized using Bis(2-cyclopentylguanidine); sulfuric acid have been found to have several biological applications. They can act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists, which are crucial in the development of new pharmaceuticals .

Kinase Inhibitors

One specific application in the field of medicine is the synthesis of kinase inhibitors. These are important in the treatment of various diseases, including cancer, as they can regulate cell functions by turning on or off certain signaling pathways .

Material Science

In material science, Bis(2-cyclopentylguanidine); sulfuric acid can be used to create materials with unique properties, such as enhanced conductivity or specific binding capabilities. This can be particularly useful in the development of sensors or novel materials for electronics .

Chemical Synthesis

This compound is also valuable in chemical synthesis, where it can be used as a reagent to introduce guanidine functional groups into other molecules, thereby altering their chemical properties and reactivity .

Chromatography

In chromatography, Bis(2-cyclopentylguanidine); sulfuric acid can be utilized as a stationary phase modifier to improve the separation of compounds based on their interaction with guanidine groups .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in various assays and analytical procedures to quantify or identify the presence of other substances .

Environmental Science

Lastly, in environmental science, researchers could explore the use of Bis(2-cyclopentylguanidine); sulfuric acid in the removal or neutralization of pollutants, given its potential reactivity with various organic and inorganic compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Guanidine compounds often interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

Sulfuric acid is known to act as a strong acid and dehydrating agent, which can protonate other compounds and facilitate reactions . Guanidine compounds, on the other hand, are known to form stable complexes with various biological targets, altering their function .

Biochemical Pathways

Guanidine compounds are known to influence a variety of biochemical processes, including enzyme activity and signal transduction .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The compound’s potential to influence various biological targets suggests it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(2-cyclopentylguanidine); sulfuric acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .

properties

IUPAC Name |

2-cyclopentylguanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEVNBIXVJRILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(N)N.C1CCC(C1)N=C(N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-cyclopentylguanidine); sulfuric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990018.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide](/img/structure/B2990023.png)

![N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine](/img/structure/B2990025.png)

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)

![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2990034.png)

![N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990037.png)